5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a thiophene ring, and various functional groups such as bromine, cyano, and amide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring:
Thiophene Ring Synthesis: The thiophene ring is synthesized separately, incorporating the cyano and carboxamide groups.
Coupling Reaction: The pyrazole and thiophene intermediates are then coupled under specific conditions, often involving catalysts and solvents such as dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the consistency and purity of the compound through rigorous analytical methods such as HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C).
Nucleophiles for Substitution: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Azides, thiols, substituted amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, potentially useful in drug development.
Antimicrobial Activity: Studied for its potential antimicrobial properties against various pathogens.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism by which 5-{[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE exerts its effects is largely dependent on its interaction with biological targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
5-{[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROIC ACID: Shares the pyrazole and bromine functional groups but differs in the thiophene ring and other substituents.
4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE: A simpler compound with only the pyrazole ring and bromine substituent.
Uniqueness
Functional Diversity:
Biological Activity: Its specific structure may confer unique biological activities not seen in simpler analogs.
Properties
Molecular Formula |
C19H24BrN5O2S |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
5-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H24BrN5O2S/c1-6-24(7-2)19(27)17-11(3)14(10-21)18(28-17)22-15(26)8-9-25-13(5)16(20)12(4)23-25/h6-9H2,1-5H3,(H,22,26) |
InChI Key |
TWACJLUEPZCGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCN2C(=C(C(=N2)C)Br)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.